molecular formula C10H7Br2NO B13331666 3,6-Dibromo-8-methoxyquinoline

3,6-Dibromo-8-methoxyquinoline

Cat. No.: B13331666
M. Wt: 316.98 g/mol
InChI Key: CCTXVQXYHGDASB-UHFFFAOYSA-N
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Description

3,6-Dibromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method includes the use of molecular bromine (Br₂) under controlled conditions. For instance, selective bromination can be achieved by reacting 8-methoxyquinoline with bromine in the presence of a suitable solvent like chloroform . The reaction conditions, such as temperature and reaction time, are optimized to ensure the selective formation of the desired dibromo derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Molecular bromine (Br₂) in chloroform.

    Suzuki-Miyaura Coupling: Palladium catalysts and phenylboronic acids in the presence of a base.

Major Products:

Scientific Research Applications

3,6-Dibromo-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-8-methoxyquinoline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The bromine atoms and methoxy group likely play a role in enhancing its binding affinity to these targets.

Comparison with Similar Compounds

  • 5,7-Dibromo-8-methoxyquinoline
  • 6,8-Dibromo-4-methoxyquinoline
  • 5-Bromo-8-methoxyquinoline

Comparison: 3,6-Dibromo-8-methoxyquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo derivatives, it may exhibit different pharmacological properties and chemical behavior .

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

3,6-dibromo-8-methoxyquinoline

InChI

InChI=1S/C10H7Br2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3

InChI Key

CCTXVQXYHGDASB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C=N2)Br

Origin of Product

United States

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